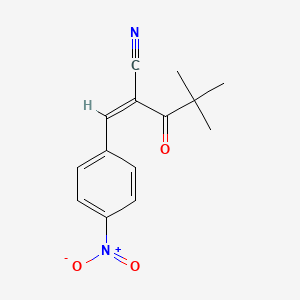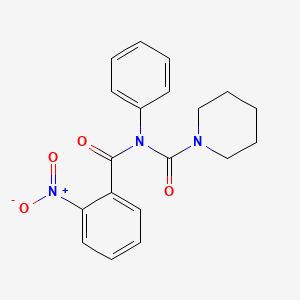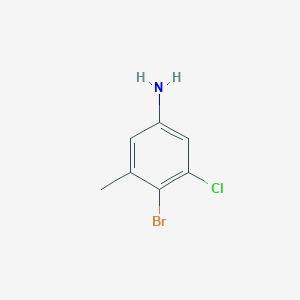
2-(2,2-Dimethylpropanoyl)-3-(4-nitrophenyl)prop-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2,2-Dimethylpropanoyl)-3-(4-nitrophenyl)prop-2-enenitrile, also known as 2-DMPNP, is a synthetic organic compound that has been used in scientific research for various applications. It is a colorless, crystalline solid with a melting point of 89-90°C and a boiling point of 250°C. 2-DMPNP is a non-toxic and non-flammable compound that is relatively easy to synthesize in the laboratory. It is also relatively stable in air and light, making it ideal for use in laboratory experiments.
Scientific Research Applications
Quantum Chemical Investigation and Charge-Transport Properties
A study by Irfan et al. (2015) explored the electro-optical and charge-transport properties of a compound structurally similar to 2-(2,2-Dimethylpropanoyl)-3-(4-nitrophenyl)prop-2-enenitrile. This compound exhibited potential as an efficient hole-transport material, suggesting possible applications in electronic and photonic devices (Irfan et al., 2015).
Synthesis of Tryptophan Precursors and Indole Derivatives
Tanaka et al. (1989) reported on the synthesis of a tryptophan precursor and various indole derivatives starting from a compound related to this compound. This implies its utility in synthesizing biologically significant molecules (Tanaka, Yasuo, & Torii, 1989).
Zwitterionic Nature and Push-Pull Molecule Properties
Jasiński et al. (2016) studied a molecule with a structure similar to this compound, highlighting its zwitterionic nature and push-pull properties. This has implications for its reactivity and potential applications in molecular electronics (Jasiński et al., 2016).
Optical and X-Ray Diffraction Characterization
Percino et al. (2017) conducted optical and X-ray diffraction characterizations of crystals related to this compound, indicating potential applications in materials science, particularly in the development of new materials with specific optical properties (Percino et al., 2017).
Calcium Channel Antagonist Structures
A study by Triggle et al. (1980) on the structures of calcium channel antagonists, including compounds structurally similar to this compound, suggests its relevance in medicinal chemistry and drug development (Triggle, Shefter, & Triggle, 1980).
Cytotoxicity Towards Human Colon Cancer Cells
Pati et al. (2007) researched compounds structurally related to this compound, noting their potent cytotoxicity towards human colon cancer cells. This indicates potential therapeutic applications in cancer treatment (Pati et al., 2007).
Synthesis of Antimicrobial Fluorescent Dyes
Maryasov et al. (2021) synthesized fluorescent dyes from compounds related to this compound, highlighting its use in developing antimicrobial dyes and photosensitizers (Maryasov et al., 2021).
Synthesis and Characterization in Chemotherapy
Singh et al. (2016) synthesized and characterized Ru(II) complexes with substituted chalcone ligands similar to this compound, suggesting its role in developing chemotherapeutics against breast cancer (Singh et al., 2016).
properties
IUPAC Name |
(2Z)-4,4-dimethyl-2-[(4-nitrophenyl)methylidene]-3-oxopentanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c1-14(2,3)13(17)11(9-15)8-10-4-6-12(7-5-10)16(18)19/h4-8H,1-3H3/b11-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGSUBWNNHWYOKD-FLIBITNWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C(=CC1=CC=C(C=C1)[N+](=O)[O-])C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)/C(=C\C1=CC=C(C=C1)[N+](=O)[O-])/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-amino-N-ethyl-4-(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)benzamide](/img/structure/B3015156.png)


![6-[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B3015159.png)

![6-(2-Fluorophenyl)-4,7,8-trimethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B3015161.png)

![3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2,4-dimethoxyphenyl)propanamide](/img/structure/B3015165.png)

![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)picolinamide](/img/structure/B3015167.png)


